JZL195 is a synthetic compound known for its role as a dual inhibitor of fatty acid amide hydrolase and monoacylglycerol lipase. These enzymes are crucial in the metabolism of endocannabinoids, specifically anandamide and 2-arachidonoylglycerol, respectively. By inhibiting these enzymes, JZL195 increases the levels of these endocannabinoids in the brain, which has been linked to various neurophysiological effects, including modulation of pain, anxiety, and memory processes .
JZL195 was developed by researchers aiming to explore the therapeutic potential of endocannabinoid modulation. It falls under the category of enzyme inhibitors, specifically targeting serine hydrolases. The compound is classified as a small molecule and is primarily used in preclinical studies to investigate its pharmacological effects in animal models .
The synthesis of JZL195 involves several key steps that utilize carbamate exchange reactions. The process typically begins with a precursor compound that undergoes deprotonation using sodium hydride, followed by nucleophilic acyl substitution reactions. These reactions replace functional groups on the precursor, leading to the formation of JZL195.
This method allows for the selective modification of functional groups, resulting in high yields of JZL195 suitable for biological testing.
JZL195 has a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity. The molecular formula is , and its structure can be represented as follows:
The structural configuration plays a critical role in the compound's interaction with fatty acid amide hydrolase and monoacylglycerol lipase, facilitating effective inhibition .
JZL195 primarily acts through reversible inhibition of fatty acid amide hydrolase and monoacylglycerol lipase. The inhibition mechanism involves:
The selectivity of JZL195 for these enzymes was confirmed through various biochemical assays, demonstrating minimal off-target effects on other serine hydrolases.
The mechanism by which JZL195 exerts its effects involves several steps:
Quantitative studies have shown significant behavioral changes in treated animals, correlating increased endocannabinoid levels with improved cognitive performance.
These properties are crucial for determining the appropriate conditions for biological assays and therapeutic applications .
JZL195 has significant implications in scientific research, particularly in studies related to:
JZL 195 (4-[(3-Phenoxyphenyl)methyl]-1-piperazinecarboxylic acid 4-nitrophenyl ester) is a synthetic small molecule inhibitor with potent activity against two key endocannabinoid catabolic enzymes: fatty acid amide hydrolase and monoacylglycerol lipase. Its dual inhibitory profile enables simultaneous modulation of N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol signaling, distinguishing it pharmacologically from selective enzyme inhibitors.
JZL 195 exhibits high-affinity inhibition of fatty acid amide hydrolase (half-maximal inhibitory concentration = 2 nanomolar) attributable to its carbamate group and aromatic pharmacophores [2] [7] [9]. The 4-nitrophenyl carbamate moiety undergoes nucleophilic attack by fatty acid amide hydrolase’s catalytic serine residue (Ser241), forming a stable covalent adduct that impedes substrate access to the enzyme’s active site. Molecular docking simulations indicate that the phenoxybenzyl substituent occupies fatty acid amide hydrolase’s cytosolic port and acyl chain-binding channel, enhancing complex stability through hydrophobic interactions. This binding mode mirrors irreversible inhibition mechanisms observed with other carbamate-based fatty acid amide hydrolase inhibitors yet demonstrates superior kinetic efficiency [7] [9].
JZL 195 inhibits monoacylglycerol lipase (half-maximal inhibitory concentration = 4 nanomolar) via analogous carbamate-mediated serine trapping (Ser122) within the enzyme’s catalytic triad [3] [6] [8]. Structural analyses reveal that JZL 195’s piperazine linker optimizes spatial orientation for deep penetration into monoacylglycerol lipase’s hydrophobic substrate pocket, while the lipophilic phenoxyphenyl group mimics natural monoacylglycerol substrates. This configuration facilitates rapid carbamoylation of the catalytic nucleophile, effectively blocking 2-arachidonoylglycerol hydrolysis. Unlike earlier monoacylglycerol lipase inhibitors, JZL 195 achieves balanced potency against both human and rodent monoacylglycerol lipase isoforms, enhancing translational utility [3] [6].
Table 1: Enzymatic Inhibition Profile of JZL 195
Target Enzyme | IC₅₀ (nM) | Primary Inhibition Mechanism | Key Structural Determinants |
---|---|---|---|
Fatty Acid Amide Hydrolase | 2 | Ser241 carbamoylation | 4-Nitrophenyl carbamate; Phenoxyphenyl hydrophobic insertion |
Monoacylglycerol Lipase | 4 | Ser122 carbamoylation | Piperazine linker; Phenoxyphenyl substrate mimicry |
Concurrent inhibition elevates both anandamide (3–5 fold) and 2-arachidonoylglycerol (8–10 fold) in rodent brain tissue, exceeding the maximal increases achievable with selective fatty acid amide hydrolase or monoacylglycerol lipase inhibitors alone [1] [4] [6]. This dual elevation produces supra-additive cannabinoid receptor type 1 activation, evidenced by:
Biochemical screening identifies acyloxyacyl hydrolase (half-maximal inhibitory concentration ≈ 300–500 nanomolar) as a secondary target, though with 75–150-fold lower potency than its primary enzyme targets [8]. Acyloxyacyl hydrolase participates in lipopolysaccharide detoxification by removing secondary acyl chains from gram-negative bacterial endotoxins. While JZL 195’s carbamate group can react with acyloxyacyl hydrolase’s catalytic serine (Ser235), the inhibitor’s bulky aromatic domains impede optimal binding pocket accommodation. Functional consequences of acyloxyacyl hydrolase inhibition remain undetermined in vivo but may contribute to anti-inflammatory effects observed in peripheral disease models [8].
JZL 195 exhibits minimal inhibition of the minor brain 2-arachidonoylglycerol hydrolases alpha/beta-hydrolase domain containing 6 and alpha/beta-hydrolase domain containing 12 (half-maximal inhibitory concentration > 10 micromolar) [4] [10]. This selectivity profile contrasts with earlier non-selective monoacylglycerol lipase inhibitors and arises from:
Table 2: Selectivity Profile of JZL 195 Against Off-Target Hydrolases
Off-Target Enzyme | IC₅₀ | Fold Selectivity Ratio (vs. Primary Targets) | Functional Significance of Inhibition |
---|---|---|---|
Acyloxyacyl Hydrolase | 300-500 nM | 75-250x less potent | Undetermined in vivo; potential immunomodulatory effects |
Alpha/Beta-Hydrolase Domain Containing 6 | >10 µM | >2500x less potent | Negligible impact on 2-arachidonoylglycerol hydrolysis |
Alpha/Beta-Hydrolase Domain Containing 12 | >10 µM | >2500x less potent | No disruption of neuroinflammatory regulation |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: